Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642121
InChI: InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C13H9BrF3NO2
Molecular Weight: 348.11 g/mol

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

CAS No.:

Cat. No.: VC18642121

Molecular Formula: C13H9BrF3NO2

Molecular Weight: 348.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate -

Specification

Molecular Formula C13H9BrF3NO2
Molecular Weight 348.11 g/mol
IUPAC Name ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
Standard InChI InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3
Standard InChI Key WSRZHDKKDROZTQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F

Introduction

Synthesis and Reactivity

Synthetic Routes

The synthesis of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate typically involves cyclocondensation, halogenation, and esterification steps. Key methods include:

Cyclocondensation of 2-Styrylanilines

A promoter-regulated annulation strategy employs 2-styrylanilines and β-keto esters in chlorobenzene at 90°C. Manganese(III) acetate (Mn(OAc)3\text{Mn(OAc)}_3) acts as an oxidizing agent, facilitating quinoline ring formation (Scheme 1) :

2-Styrylaniline+β-Keto EsterMn(OAc)3,90CQuinoline-2-Carboxylate\text{2-Styrylaniline} + \beta\text{-Keto Ester} \xrightarrow{\text{Mn(OAc)}_3, 90^\circ\text{C}} \text{Quinoline-2-Carboxylate}

This method achieves moderate yields (50–70%) and allows regioselective incorporation of substituents .

Halogenation and Functionalization

Bromination is typically performed using POBr3\text{POBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. For example, treating 4-(trifluoromethyl)quinoline-2-carboxylate with POBr3\text{POBr}_3 at reflux introduces bromine at position 6 with >90% efficiency .

Table 1: Comparison of Synthetic Methods

MethodReactantsConditionsYieldReference
Cyclocondensation2-Styrylaniline, β-Keto EsterMn(OAc)₃, 90°C, 5h50–70%
Bromination4-(Trifluoromethyl)quinoline, POBr₃Reflux, 1h>90%

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: The bromine atom at position 6 undergoes Suzuki-Miyaura couplings with arylboronic acids, enabling access to diverse analogs.

  • Electrophilic Substitution: The electron-deficient quinoline ring facilitates nitration and sulfonation at position 5 or 7.

  • Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to carboxylic acid under basic conditions, enhancing water solubility for biological assays.

Physicochemical Properties

Stability and Solubility

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is stable under inert atmospheres at room temperature but decomposes under acidic or basic conditions. Predicted solubility in water is low (logP=2.81\log P = 2.81), though it exhibits moderate solubility in polar aprotic solvents like DMSO (dimethyl sulfoxide) .

Table 2: Physicochemical Data

PropertyValueReference
Molecular Weight348.11 g/mol
Melting PointNot reported
logP\log P (Octanol-Water)2.81
Solubility in DMSO30–50 mg/mL

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 8.9–9.1 ppm (quinoline H-5/H-7), δ 4.4 ppm (ethyl CH₂), and δ 1.4 ppm (ethyl CH₃) .

  • ¹³C NMR: Peaks at δ 165 ppm (C=O), δ 122–140 ppm (aromatic carbons), and δ 62 ppm (ethyl CH₂) .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The trifluoromethyl group may enhance membrane permeability, while the bromine atom contributes to halogen bonding with bacterial targets.

Antiviral Applications

The compound inhibits HIV-1 protease at 10 µM, though further optimization is needed to improve selectivity over host proteases.

Applications in Material Science

Organic Electronics

Quinoline derivatives are explored as electron-transport materials in OLEDs (organic light-emitting diodes). The trifluoromethyl group enhances electron affinity, making the compound a candidate for use in electron injection layers.

Coordination Chemistry

The carboxylate group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions.

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